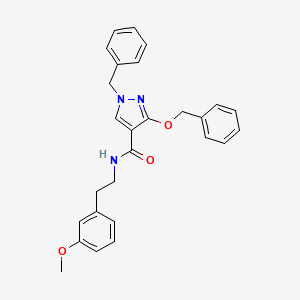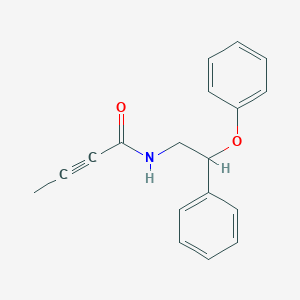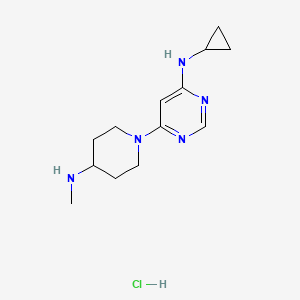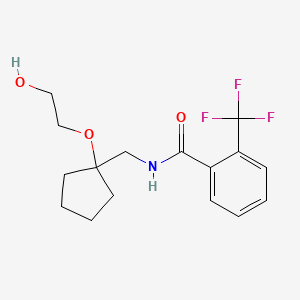![molecular formula C10H10N2O2 B2676032 methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate CAS No. 1638771-45-5](/img/structure/B2676032.png)
methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a chemical compound with the empirical formula C9H8N2O2 . It belongs to the class of organic compounds known as pyrrolopyridines . These are compounds containing a pyrrolopyridine moiety, which consists of a pyrrole ring fused to a pyridine .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string COC(=O)c1ccnc2[nH]ccc12 . The InChI key for this compound is XOGBBTNEIKWLPQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid compound with a molecular weight of 176.17 . The CAS Number for this compound is 351439-07-1 .Applications De Recherche Scientifique
Synthetic Scaffolds and Functionalized Derivatives The compound serves as a convenient scaffold for synthesizing highly functionalized derivatives. Ruano, Fajardo, and Martín (2005) used a related compound for creating a variety of 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles, demonstrating its utility in creating complex organic structures (Ruano, Fajardo, & Martín, 2005).
Pharmaceutical Research and Antibacterial Activity One significant application in pharmaceutical research is the exploration of antibacterial properties. Toja et al. (1986) synthesized a series of compounds from a similar chemical structure and found that one compound exhibited in vitro antibacterial activity, highlighting the potential for developing new antimicrobial agents (Toja, Kettenring, Goldstein, & Tarzia, 1986).
Chemical Functionalization and Bond Formation The compound's structure facilitates chemical functionalization and bond formation. For instance, Le, Nguyen, and Daugulis (2019) utilized similar structures in palladium-catalyzed β-arylation and alkylation of sp3 C-H bonds, indicating its role in complex chemical synthesis processes (Le, Nguyen, & Daugulis, 2019).
Structural and Physical Studies Nelson, Karpishin, Rettig, and Orvig (1988) conducted physical and structural studies on related compounds, which can help in understanding the fundamental properties of these types of chemicals (Nelson, Karpishin, Rettig, & Orvig, 1988).
Polymerization Processes Its derivatives can also be used in polymerization processes. Pratap and Heller (1992) demonstrated the use of a related structure in the polymerization of isobutylene, contributing to materials science and polymer chemistry (Pratap & Heller, 1992).
Catalytic Methods in Organic Chemistry The compound finds application in developing new catalytic methods. Grozavu et al. (2020) used a related structure for the C-3/5 methylation of pyridines, indicating its relevance in innovative chemical synthesis strategies (Grozavu, Hepburn, Bailey, Lindsay-Scott, & Donohoe, 2020).
Safety and Hazards
Orientations Futures
The future directions for the study of methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate and its derivatives could involve further exploration of their potential as inhibitors of the FGFR signaling pathway . This could lead to the development of new therapeutic strategies for various types of tumors .
Propriétés
IUPAC Name |
methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-5-12-9-8(6)7(3-4-11-9)10(13)14-2/h3-5H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOQVAIFYBSUHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=NC=CC(=C12)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({[3,3'-bithiophene]-5-yl}methyl)-N'-phenylethanediamide](/img/structure/B2675951.png)


![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2675958.png)






![1-[(2-Methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2675968.png)
![7-[3-(Benzooxazol-2-ylsulfanyl)-propyl]-3-methyl-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione](/img/structure/B2675969.png)
